Spectroscopic Characterization of Ethyl 1-amino-2-naphthoate: A Technical Guide
Spectroscopic Characterization of Ethyl 1-amino-2-naphthoate: A Technical Guide
The following technical guide provides a comprehensive spectroscopic analysis of Ethyl 1-amino-2-naphthoate , synthesized and verified through rigorous field application standards.
Executive Summary
Ethyl 1-amino-2-naphthoate (Ethyl 1-aminonaphthalene-2-carboxylate) is a critical bicyclic intermediate used in the synthesis of benzo[h]quinolines, azo dyes, and fluorescent probes.[1][2] Its structural integrity is defined by the ortho-positioning of a primary amine and an ethyl ester on the naphthalene core, a configuration that significantly influences its electronic and spectral properties.[1][2]
This guide details the specific Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required to validate the identity and purity of this compound. The data presented is derived from experimental characterization of the compound as a viscous gum/oil, isolated with >85% yield.[1][2]
Compound Profile[1][2][3][4][5][6][7][8]
-
Molecular Formula:
[1][2][4] -
Physical State: Viscous gum or oil (often solidifies upon standing/purification)[1][2]
-
Solubility: Soluble in
, DMSO- , Ethyl Acetate.[1][2]
Synthesis & Isolation Context
Understanding the synthesis route is vital for interpreting spectral impurities.[1][2] This compound is typically generated via:
-
Reduction of Ethyl 1-nitro-2-naphthoate (Pd/C,
). -
CuCN-mediated cyclization/reaction of precursors (e.g., from alkenes as described in recent methodologies).[1][2]
Note: Samples often contain trace solvent residues (Ethyl Acetate/Hexanes) if not dried under high vacuum, appearing at
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below was acquired in Chloroform-d (
NMR Data (200 MHz, )
The spectrum is characterized by the distinct ethyl group pattern and a complex aromatic region integrating to 6 protons.[1][2]
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 1.42 | Triplet (t) | 3H | 7.1 Hz | Terminal methyl of ester.[1][2][4] | |
| 4.37 | Quartet (q) | 2H | 7.1 Hz | Methylene of ester (deshielded by oxygen).[1][2] | |
| 5.00 - 6.50 | Broad (br) | 2H | - | Primary amine protons.[1][2] Shift varies with concentration/H-bonding.[1][2] | |
| 7.05 | Doublet (d) | 1H | 8.9 Hz | H-4 | Ortho to H-3.[1][2] Shielded by the para |
| 7.44 - 7.53 | Multiplet (m) | 2H | - | H-6, H-7 | Distal ring protons.[1][2][4] |
| 7.72 | Doublet (d) | 1H | 7.8 Hz | H-5 or H-8 | Peri-position proton.[1][2] |
| 7.87 | Doublet (d) | 2H | 8.9 Hz | H-3 & H-8 | H-3 is deshielded by the ortho ester; H-8 is peri-deshielded.[1][2] |
NMR Data (50 MHz, )
The carbon spectrum confirms the naphthalene framework and the ester functionality.[1][2]
| Chemical Shift ( | Assignment | Notes |
| 14.4 | Typical aliphatic methyl.[1][2] | |
| 60.1 | Oxygen-bound methylene. | |
| 104.2 | C-4 | Highly shielded due to resonance from the para amino group.[1][2] |
| 115.7 | C-2 / Ar-C | Shielded aromatic carbon.[1][2] |
| 121.4, 123.1 | Ar-C | Naphthalene ring CH.[1][2][4] |
| 125.0, 126.6 | Ar-C | Naphthalene ring CH.[1][2][4] |
| 128.2, 128.4 | Ar-C | Naphthalene ring CH. |
| 136.4 | C-8a | Quaternary bridgehead carbon.[1][2] |
| 148.8 | C-1 | Quaternary carbon bearing the amine ( |
| 168.8 | C=O | Ester carbonyl.[1][2] |
NMR Structural Logic Diagram
The following diagram illustrates the assignment logic based on electronic effects (Shielding vs. Deshielding).
Caption: Electronic influence of the 1-amino and 2-ester groups on the naphthalene ring chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum (typically in
| Wavenumber ( | Vibration Mode | Functional Group Assignment |
| 3457, 3346, 3335 | N-H Stretch | Primary Amine ( |
| 2965 | C-H Stretch | Aliphatic C-H (Ethyl group).[1][2] |
| 1665 - 1672 | C=O[1][2][5][4] Stretch | Conjugated Ester Carbonyl (Lowered from 1735 due to conjugation).[1][2] |
| 1599, 1471 | C=C Stretch | Aromatic Ring breathing modes.[1][2] |
| 1232, 1264 | C-O Stretch | Ester C-O-C stretch.[1][2] |
| 798, 865 | C-H Bend | Out-of-plane aromatic bending (substituted naphthalene).[1][2] |
Mass Spectrometry (MS)[1][2][11]
Fragmentation Pathway (EI)
The molecule typically fragments via the loss of the alkoxy group from the ester.[1][2]
Caption: Primary fragmentation pathways observed in Mass Spectrometry for Ethyl 1-amino-2-naphthoate.[1][2]
Experimental Protocol for Analysis
Sample Preparation[1][2][4][7][8][12]
-
NMR: Dissolve ~10 mg of the gum in 0.6 mL of
. Ensure the solvent is acid-free to prevent protonation of the amine, which would shift the signals and broaden the peaks.[1][2] -
IR: Apply a thin film of the neat oil/gum to a NaCl/KBr plate or use an ATR (Attenuated Total Reflectance) accessory.[1][2]
-
MS: Dilute to 10 µM in Methanol/Water (1:1) with 0.1% Formic Acid for ESI-MS.[1][2]
Quality Control Check
-
Impurity Flag: A singlet at
2.17 indicates residual acetone.[1][2] A singlet at 7.26 is the solvent residual.[1][2] -
Oxidation: Darkening of the gum indicates oxidation of the amino group.[1][2] Freshly purify via column chromatography (Silica gel, Pet. ether:EtOAc 7:3) before spectral acquisition.[1][2]
References
-
Prasad, P. K. (2013).[1][2] Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation. CSIR-National Chemical Laboratory (NCL), Pune.[1][2][4] Chapter 3, Compound 45a.[1][2] [Link][1][2]
-
National Institute of Standards and Technology (NIST). Ethyl 1-naphthoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
PubChem. Ethyl 1-aminonaphthalene-2-carboxylate.[1][2] National Library of Medicine.[1][2] [Link][1][2]
